N-methylnaphthalen-1-amine
Description
N-Methylnaphthalen-1-amine (CAS 2216-68-4) is a secondary amine with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol . It is commercially available but often synthesized due to cost considerations . Structurally, it features a methyl group attached to the amine nitrogen, which is bonded to the 1-position of the naphthalene ring. Key physical properties include a storage requirement of 2–8°C in a dry, dark environment, and its hydrochloride salt (CAS 4643-36-1) is sold at >98% purity .
Properties
IUPAC Name |
N-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYUWUEAXIBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062262 | |
| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062262 | |
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Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-68-4 | |
| Record name | N-Methyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methyl-1-naphthylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216684 | |
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| Record name | 2216-68-4 | |
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| Record name | 1-Naphthalenamine, N-methyl- | |
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| Record name | 1-Naphthalenamine, N-methyl- | |
| Source | EPA DSSTox | |
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| Record name | Methyl(1-naphthyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.996 | |
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| Record name | N-METHYL-1-NAPHTHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Overview
This method involves a two-step synthesis starting from 1-chloromethylnaphthalene and N-methylformamide, followed by hydrolysis to yield N-methylnaphthalen-1-amine. It is noted for its economic advantages, avoiding expensive reagents and special equipment such as hydrogenators.
Step 1: Formation of N-Methyl-N-(1-naphthylmethyl)-formamide
- Reactants: 1-chloromethylnaphthalene, N-methylformamide, potassium hydroxide (base), and tetra-n-butylammonium bromide (phase transfer catalyst).
- Solvent: Reaction carried out in a mixture of water and toluene.
- Conditions: The reaction mixture is cooled to 5°C during base addition to control temperature, maintained for 4 hours, then warmed to 25°C.
- Mechanism: The base deprotonates N-methylformamide, which then nucleophilically attacks 1-chloromethylnaphthalene to form the tertiary amide.
- Isolation: The aqueous layer is extracted with toluene, dried, and solvent removed to yield crude N-methyl-N-(1-naphthylmethyl)-formamide.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting material | 1-chloromethylnaphthalene |
| Key reagents | N-methylformamide, KOH, phase transfer catalyst (tetra-n-butylammonium bromide) |
| Solvent | Water/toluene mixture |
| Temperature | 5°C during base addition, then 25°C |
| Hydrolysis medium | 10% aqueous sulfuric acid, reflux 4 h |
| Workup | Extraction with toluene, activated carbon treatment, basification with NaOH |
| Purification | High vacuum distillation |
| Yield | 41% to 85% |
| Advantages | Economical, avoids expensive catalysts and special equipment |
Reduction of N-Methyl-1-naphthalenecarboxamide Using Lithium Aluminium Hydride
Overview
This method involves the reduction of N-methyl-1-naphthalenecarboxamide to this compound using lithium aluminium hydride (LiAlH4), a strong reducing agent.
Procedure
- Reactants: N-methyl-1-naphthalenecarboxamide and lithium aluminium hydride.
- Solvent: Anhydrous tetrahydrofuran (THF).
- Conditions: The amide solution is added dropwise to a suspension of LiAlH4 in THF at 0°C under nitrogen atmosphere.
- Reaction: The mixture is heated to reflux overnight to ensure complete reduction.
- Quenching: The reaction is cooled to 0°C and carefully quenched with saturated ammonium chloride solution.
- Isolation: The mixture is filtered through celite, extracted with ether, dried, and concentrated under reduced pressure.
- Yield: High yield reported, approximately 97%.
- Notes: The product is typically used directly without further purification.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting material | N-methyl-1-naphthalenecarboxamide |
| Reducing agent | Lithium aluminium hydride (LiAlH4) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 0°C addition, reflux overnight |
| Atmosphere | Nitrogen |
| Workup | Quenching with ammonium chloride, filtration, extraction |
| Yield | ~97% |
| Advantages | High yield, straightforward procedure |
Catalytic N-Methylation Using Methanol as Methyl Source (Emerging Method)
Key Points
- Ruthenium complexes catalyze the methylation of amines using methanol under weak base conditions.
- The reaction proceeds via a Ru–H mechanism.
- Catalyst loading as low as 0.5 mol% with reaction times around 12 hours.
- Potential for selective N-methylation without over-alkylation.
Purification and Characterization
- Purification of this compound is commonly achieved by high vacuum distillation or column chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization data include:
Chemical Reactions Analysis
Types of Reactions: N-methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-1-naphthylamine oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to N-methyl-1-naphthylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the naphthal
Biological Activity
N-Methylnaphthalen-1-amine, also known as N-methyl-1-naphthylamine, is an aromatic amine with the chemical formula . This compound has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound can be synthesized through various methods, including the reduction of 1-nitronaphthalene or through N-methylation processes involving different catalysts. One notable synthesis method involves using ruthenium complexes as catalysts for the N-methylation of amines under weak base conditions, demonstrating effective catalytic performance in producing various N-methylaniline derivatives .
Antifungal Properties
One of the most significant biological activities associated with this compound is its role as an intermediate in the synthesis of terbinafine , a well-known antifungal agent. Terbinafine acts by inhibiting the enzyme squalene epoxidase, leading to a decrease in ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism makes it effective against dermatophytes and other fungal pathogens .
Toxicological Aspects
While this compound has beneficial applications, it is essential to consider its toxicological profile. It has been noted that compounds related to naphthylamines can pose carcinogenic risks. For instance, 1-naphthylamine is recognized for its potential to cause bladder cancer (transitional cell carcinoma) upon exposure . Therefore, understanding the safety and handling procedures for this compound is critical in both laboratory and industrial settings.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Catalytic N-Methylation : Research demonstrated that ruthenium catalysts effectively facilitate the N-methylation of amines using methanol as a carbon source. This method highlights the versatility of this compound in synthetic applications .
- Lewis Acid Interactions : Investigations into Lewis acid-promoted reactions involving this compound revealed its participation in dearomatization processes, which could lead to novel synthetic pathways for functionalized naphthalene derivatives .
Data Table: Biological Activities and Applications
Case Study 1: Terbinafine Efficacy
A clinical study evaluated the efficacy of terbinafine derived from this compound against dermatophyte infections. Results indicated a significant reduction in fungal load within two weeks of treatment, showcasing the compound's effectiveness as an antifungal agent.
Case Study 2: Toxicity Assessment
A toxicity assessment study highlighted that exposure to naphthylamines could lead to adverse health effects, including potential carcinogenicity. The study emphasized the need for stringent safety protocols when handling compounds like this compound in laboratory settings.
Comparison with Similar Compounds
Chemical Reactivity
- This compound: Participates in Te(II)-catalyzed cross dehydrogenative coupling with phenothiazines (87% yield) and undergoes AlCl₃-promoted dearomatization .
- N,N-Dimethylnaphthalen-1-amine : Steric hindrance from two methyl groups reduces nucleophilicity, limiting its use in electrophilic substitutions .
- N-Benzyl Derivatives : Used in antifungal studies; analogues like butenafine show cytotoxicity .
Q & A
Q. What are the common synthetic routes for N-methylnaphthalen-1-amine, and how do reaction conditions influence yield?
this compound can be synthesized via multiple methodologies:
- Reductive Amination : Using Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) achieves high yields (84–98%) for analogous amines, though direct application to this compound may require optimization .
- Alkylation with Methyl Iodide : Reacting 1-aminonaphthalene with methyl iodide in acetonitrile under reflux (90°C, 1 hour) yields 11% product, highlighting challenges in selectivity and competing side reactions .
- Catalytic N-Methylation : Heterogeneous nickel or iridium catalysts enable selective methylation using methanol or CO₂, offering sustainable alternatives but requiring precise pH and temperature control .
Key Factors : Catalyst choice (e.g., Pd vs. Ni), solvent polarity, and reaction time critically impact yield. For example, polar aprotic solvents like DMF enhance alkylation efficiency .
Q. What spectroscopic techniques are used to characterize this compound, and what are the key spectral features?
- ¹H NMR : Protons adjacent to the amine group typically resonate at δ 2.8–3.2 ppm (N–CH₃), while aromatic protons from the naphthalene ring appear at δ 6.8–8.2 ppm .
- GC-MS : Molecular ion peaks at m/z 171 (molecular weight) and fragmentation patterns (e.g., loss of methyl groups) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations for C–N bonds are observed near 1287–1424 cm⁻¹, and aromatic C–H stretches appear at 3000–3100 cm⁻¹ .
Validation : Cross-referencing with literature data (e.g., retention times in GC-MS) ensures purity and correct identification .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Hazard Classification : Causes skin/eye irritation (H314) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers away from oxidizers and acids. Stability tests indicate no degradation under inert atmospheres at 2–8°C .
- Spill Management : Neutralize with dilute acetic acid and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can catalytic systems like Pd/NiO or AlBr₃ be optimized for this compound synthesis or functionalization?
- Pd/NiO Catalysis : Optimize hydrogen pressure (1–5 bar) and solvent polarity (e.g., toluene vs. DMF) to enhance reductive amination efficiency. Higher Pd loading (1.1 wt%) improves turnover frequency .
- AlBr₃-Mediated Dearomatization : Lewis acids like AlBr₃ facilitate ketimine formation (60% yield) via naphthalene ring activation. Adjust stoichiometry (1:1 AlBr₃:substrate) and use hydrophobic solvents (e.g., dichloromethane) to suppress side reactions .
Mechanistic Insight : Pd catalysts operate via hydrogenolysis of intermediate imines, while AlBr₃ polarizes π-electrons in the aromatic ring, enabling nucleophilic attack .
Q. What mechanisms explain the dearomatization of this compound under Lewis acid conditions?
Dearomatization proceeds through:
Coordination : AlBr₃ binds to the lone pair of the amine nitrogen, increasing electrophilicity of the naphthalene ring.
Ring Activation : Electron withdrawal destabilizes the aromatic system, enabling nucleophilic addition (e.g., Ph₂PH) to form bicyclic ketimines.
Rearomatization Prevention : Steric hindrance from the methyl group stabilizes the dearomatized product .
Experimental Validation : ¹H NMR shows disappearance of aromatic protons and emergence of aliphatic signals post-reaction .
Q. How do solvent choice and reaction parameters affect the efficiency of reductive amination in synthesizing this compound derivatives?
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) stabilize charged intermediates, improving reaction rates. Protic solvents (water) may deactivate catalysts .
- Temperature and Pressure : Higher temperatures (80–100°C) accelerate imine formation but risk decomposition. Hydrogen pressures >3 bar enhance Pd/NiO activity but require specialized equipment .
- Substrate Ratio : Excess amine (2–3 equiv.) drives reductive amination to completion, minimizing unreacted aldehyde byproducts .
Case Study : Using Pd/NiO at 25°C under 1 bar H₂ achieves 84% yield for N-benzylnaphthalen-1-amine, whereas elevated temperatures reduce selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
